molecular formula C17H18N4O2 B5773406 Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- CAS No. 126993-18-8

Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)-

Cat. No.: B5773406
CAS No.: 126993-18-8
M. Wt: 310.35 g/mol
InChI Key: MNLLFLIDPCVMPT-UHFFFAOYSA-N
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Description

The compound Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- features a urea backbone with two distinct substituents: a phenyl group and a bicyclic quinazolinyl moiety. The quinazolinyl component contains a 5-oxo group and two methyl substituents at the 7,7-positions, contributing to its conformational rigidity and lipophilicity .

Properties

IUPAC Name

1-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-17(2)8-13-12(14(22)9-17)10-18-15(20-13)21-16(23)19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLLFLIDPCVMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153209
Record name N-Phenyl-N′-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126993-18-8
Record name N-Phenyl-N′-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126993-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-N′-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-phenyl-N’-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- typically involves the reaction of an appropriate quinazolinone derivative with phenyl isocyanate. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions involving substituted quinazolinones and phenylurea derivatives. Key methods include:

a. Cyclocondensation with Guanidine Derivatives
Reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine with phenyl isocyanate under anhydrous conditions yields the target urea derivative .

  • Conditions : DMF solvent, room temperature, 12–24 hours.

  • Yield : 65–78% .

b. Solvent-Free Biginelli-Type Reactions
A solvent-free approach uses dimedone, urea, and substituted benzaldehydes with methanesulfonic acid as a catalyst .

  • Conditions : 80–100°C, 2–4 hours.

  • Yield : 82–89% .

Reactivity with Electrophiles

The quinazolinone ring undergoes electrophilic substitution at the 4-position due to electron-withdrawing effects of the carbonyl group:

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hours4-Nitroquinazolinyl urea derivative58%
SulfonationClSO₃H, RT, 6 hours4-Sulfoquinazolinyl urea sulfonic acid63%

Nucleophilic Reactions at the Urea Moiety

The urea group participates in hydrolysis and alkylation:

a. Acid-Catalyzed Hydrolysis

  • Reaction : Cleavage of the urea bridge under strong acidic conditions (HCl, reflux).

  • Products : 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-amine and phenyl isocyanate .

  • Yield : >90% .

b. Alkylation with Methyl Iodide

  • Conditions : K₂CO₃, DMF, 60°C, 8 hours.

  • Product : N-Methyl-N'-phenylquinazolinyl urea.

  • Yield : 71% .

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable C–C bond formation:

Reaction Catalyst Product Yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃4-Arylquinazolinyl urea derivatives68%
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos4-Aminoquinazolinyl urea analogs55%

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes at >250°C, releasing CO₂ and NH₃ .

  • Photoreactivity : UV irradiation (254 nm) induces cycloreversion to starting amines .

Comparative Reaction Data

The table below contrasts synthetic methods for derivatives:

Parameter Cyclocondensation Solvent-Free Method
Reaction Time12–24 hours2–4 hours
CatalystNoneMethanesulfonic acid
TemperatureRT80–100°C
Environmental ImpactModerate (DMF solvent)Low (solvent-free)

Mechanistic Insights

  • Cyclocondensation : Proceeds via a Michael addition of guanidine derivatives to α,β-unsaturated ketones, followed by intramolecular cyclization .

  • Biginelli-Type Reactions : Involve keto-enol tautomerization of dimedone, imine formation with urea, and acid-catalyzed cyclodehydration .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research has indicated that compounds similar to Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- exhibit promising antitumor properties. Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives related to this compound have been tested against various cancer cell lines with encouraging results .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial cell membranes or metabolic pathways, leading to potential applications as an antibiotic agent. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition:
Urea derivatives are known to act as enzyme inhibitors. The specific compound has been investigated for its ability to inhibit certain enzymes involved in disease pathways. This mechanism is crucial for developing targeted therapies for conditions like diabetes and hypertension .

Agricultural Science

Pesticide Development:
The structural characteristics of Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- make it a candidate for developing new agrochemicals. Its efficacy as a pesticide has been explored in various studies, showing potential for controlling pest populations while minimizing environmental impact .

Fertilizer Enhancements:
In agricultural applications, urea compounds are often utilized as nitrogen sources in fertilizers. Modifying the urea structure can enhance nutrient uptake efficiency and reduce nitrogen leaching into groundwater. Research is ongoing to optimize these formulations for better crop yields .

Materials Science

Polymer Chemistry:
The compound's urea functionality allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers used in various applications such as coatings and composites .

Nanomaterials:
Recent advancements have shown that urea derivatives can be used in synthesizing nanomaterials with unique optical and electronic properties. These materials have potential applications in sensors and electronic devices .

Case Studies

Application AreaCase Study ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal Chemistry (2020) Demonstrated significant cytotoxicity against cancer cell lines.
Agricultural SciencePesticide Science (2021) Effective in controlling specific pest populations with minimal environmental impact.
Materials SciencePolymer Chemistry Journal (2022) Improved mechanical properties of polymer composites through urea incorporation.

Mechanism of Action

The mechanism of action of Urea, N-phenyl-N’-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. This inhibition can lead to the suppression of cancer cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Analogues in the Quinazolinyl Family

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)pentanamide ()
  • Structural Differences : Replaces the urea group with a pentanamide chain but retains the 7,7-dimethyl-5-oxo-tetrahydroquinazolinyl core.
  • Synthesis : Likely synthesized via nucleophilic substitution or condensation reactions, similar to methods described for quinazolinyl hydrazine derivatives ().
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide ()
  • Structural Differences : Incorporates a benzamide group with methoxy substituents and a 4-methylphenyl group on the quinazolinyl ring.
  • The methylphenyl substituent increases steric bulk, which may affect membrane permeability .

Urea Derivatives with Heterocyclic Substituents

N-Phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (Thidiazuron, TDZ) ()
  • Structural Differences : Replaces the quinazolinyl group with a thiadiazole ring.
  • Functional Impact : The thiadiazole ring confers stronger electron-withdrawing properties, enhancing cytokinin-like activity in plant morphogenesis studies. The target compound’s quinazolinyl group may offer greater conformational stability but reduced electrophilicity .
Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- ()
  • Structural Differences : Features a thiadiazole ring with tert-butyl and dimethyl substituents.
  • Implications : The tert-butyl group enhances hydrophobicity, favoring lipid bilayer penetration. In contrast, the target compound’s dimethyl groups on the quinazolinyl ring balance lipophilicity and steric hindrance .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s bicyclic quinazolinyl group complicates synthesis, requiring precise control of ring closure and oxidation states, as seen in analogous tetrahydroquinoline syntheses ().
  • Thermodynamic Stability: The 7,7-dimethyl-5-oxo motif in the quinazolinyl ring likely enhances stability against metabolic degradation compared to non-methylated analogs ().

Biological Activity

Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- is a notable example, exhibiting potential as an anticancer agent and in other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This structure features a quinazoline core which is crucial for its biological interactions.

Research indicates that this compound acts primarily through the inhibition of human topoisomerase II (topoII), an enzyme critical for DNA replication and transcription. Inhibiting topoII can lead to cancer cell death by preventing proper DNA unwinding and replication .

Biological Activity Overview

The biological activities of Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)- include:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrates IC50 values in the low micromolar range against breast and lung cancer cells .
  • Antiviral Properties :
    • The compound has also been evaluated for its antiviral activity. Preliminary results suggest it may inhibit viral replication in specific models .
  • Anti-inflammatory Effects :
    • Recent investigations into its anti-inflammatory properties indicate that it can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindingsMethodology
Chen et al., 2020Identified potent inhibition of topoII with an IC50 of 0.35 µMIn vitro assays on cancer cell lines
Sivaramakarthikeyan et al., 2022Demonstrated significant anti-inflammatory effects in rat modelsCarrageenan-induced edema model
MDPI Review, 2024Comprehensive overview of quinazoline derivatives showing antiviral potentialVarious viral assays

Safety and Toxicity

Toxicological evaluations are critical in assessing the safety profile of Urea, N-phenyl-N'-(5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinyl)-. Initial studies indicate a favorable safety profile with low acute toxicity in animal models (LD50 > 2000 mg/kg) suggesting it may be a viable candidate for further development .

Q & A

Q. What are the recommended synthetic routes for preparing urea derivatives with tetrahydroquinazoline scaffolds?

The synthesis typically involves cyclocondensation reactions between substituted hydrazines and carbonyl-containing intermediates. For example:

  • Stepwise cyclization : React 5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-2-quinazolinylamine with phenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea linkage .
  • Hydrazone intermediates : Use pentafluorophenyl hydrazine to stabilize reactive intermediates, improving yield (e.g., 35–55% yields reported for analogous compounds) .

Table 1 : Example reaction conditions and yields for analogous urea derivatives

SubstituentReaction Temp (°C)SolventYield (%)Purity (HPLC)
5-Phenyl25DMF5599.8
5-Methyl40EtOH3598.4
Cyclopropyl60THF4498.7

Q. How can the structure of this urea derivative be validated experimentally?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing hydrogen bonding and torsional angles in the urea moiety .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., NH protons at δ 9.5–10.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₄O₂: 357.1661) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Use microdilution assays (MIC values) against S. aureus and E. coli .
  • Anticancer potential : MTT assays on human cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Modify the phenyl group (e.g., electron-withdrawing Cl or CF₃ groups enhance antimicrobial activity by 2–4 fold) .
  • Scaffold hybridization : Fuse with triazolo[4,3-a]pyrazine to improve solubility and target binding .

Table 2 : SAR of substituents on antimicrobial activity

R GroupMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
-H3264
-CF₃816
-Cl1632

Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?

  • Twinned crystals : Common due to flexible tetrahydroquinazoline rings. Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder in dimethyl groups : Apply restraints (ISOR, DELU) to stabilize refinement .

Q. How can contradictory bioactivity data between assays be reconciled?

  • Purity validation : Ensure HPLC purity >98% to rule out impurities (e.g., hydrazine byproducts) .
  • Assay conditions : Standardize solvent (DMSO concentration <1%) and cell passage number .

Q. What computational methods predict thermodynamic stability and solubility?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess intramolecular H-bonding .
  • LogP estimation : Use XlogP3.0 (e.g., calculated LogP = 5.6 for analogous thiourea derivatives) .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 h conventional) .
  • Data contradiction resolution : Combine crystallography (SHELX), spectroscopy, and docking studies (AutoDock Vina) to validate hypotheses .

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